4-(1H-benzimidazol-2-yl)phenol
Overview
Description
4-(1H-Benzimidazol-2-yl)phenol is a compound that features a benzimidazole ring fused to a phenol group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include 4-(1h-benzimidazol-2-yl)phenol, have been reported to act by competitive inhibition of the lanosterol 14α-demethylase (cyp51a1), a key enzyme in sterol biosynthesis of fungi . They have also been suggested to have potential activity against hepatitis C virus .
Mode of Action
It is suggested that benzimidazole compounds bind to dna grooves and exhibit peroxide mediated dna-cleavage properties . This interaction with DNA could lead to changes in the genetic material of the target organism, thereby inhibiting its growth or survival.
Biochemical Pathways
Given its potential inhibition of lanosterol 14α-demethylase (cyp51a1), it may affect the sterol biosynthesis pathway in fungi . This could lead to downstream effects such as disruption of the fungal cell membrane and inhibition of fungal growth.
Result of Action
Benzimidazole compounds have been reported to have high cytotoxic activities , suggesting that they may induce cell death in target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with p-hydroxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or under microwave irradiation to enhance the yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of catalysts to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzimidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catal
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGMBVECOGANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419805 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-13-8 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(1H-benzimidazol-2-yl)phenol and its derivatives in inhibiting carbonic anhydrase?
A1: While the exact mechanism is not detailed in the provided research [], it's suggested that these compounds, like many phenols, exhibit moderate CA inhibitory properties []. This inhibition likely stems from the interaction of the phenol moiety with the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction disrupts the enzyme's catalytic activity, which involves the interconversion of carbon dioxide and water into bicarbonate and protons.
Q2: How does the structure of this compound derivatives influence their carbonic anhydrase inhibitory activity?
A2: The research focuses on Mannich base derivatives of this compound []. While specific inhibitory constants are not provided, the study mentions utilizing various amines like dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine during the synthesis of the Mannich bases []. This suggests that further research exploring the structure-activity relationship could reveal how different substituents on the phenolic ring and the benzimidazole moiety impact the inhibitory potency and selectivity towards different hCA isoforms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.